N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-6-5-9-16(12-14)21-19(26)13-24-20(27)25-18(23-24)11-10-17(22-25)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASGNPHZHNFTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with acyl hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst and under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to achieve high purity and yield. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups.
Scientific Research Applications
N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Moiety
The acetamide group in the target compound is substituted with a 3-methylphenyl group. Analog N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide (PubChem) replaces the methyl group with a 4-ethoxyphenyl substituent . Key differences include:
- Positional isomerism : The para-substituted ethoxy group may alter steric interactions with biological targets versus the meta-methyl group.
Substituent Variations on the Triazolo-Pyridazinone Core
The 6-phenyl group in the target compound is replaced in other analogs:
Core Heterocycle Modifications
While the target compound features a pyridazinone core, analogs like tert-butyl N-(4-ethylphenyl)carbamate (Enamine Ltd) and imidazo[1,2-a]pyridine derivatives (LGC Standards) illustrate divergent scaffolds . Pyridazinone’s two adjacent nitrogen atoms create a planar structure, favoring interactions with ATP-binding pockets in kinases, whereas imidazo-pyridines are more rigid and may target GABA receptors .
Structural and Physicochemical Comparison Table
*Estimated based on structural similarity.
Key Implications of Structural Differences
- Bioavailability : Ethoxy and thiophene substituents may improve aqueous solubility compared to phenyl/methyl groups .
- Target Selectivity: Pyridazinone cores favor kinase inhibition, while pyrazinone analogs (e.g., CAS 1251707-39-7) might exhibit CNS activity due to piperidine substitution .
- Metabolic Stability : Methyl groups (target compound) may reduce oxidative metabolism compared to ethoxy or thiophene-containing analogs .
Biological Activity
N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article aims to synthesize existing research findings regarding its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its complex structure that includes a triazolo-pyridazine moiety. Its molecular formula is with a molecular weight of approximately 374.44 g/mol. The presence of the triazole and pyridazine rings contributes to its pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. It has been evaluated against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Table 1: Cytotoxicity of this compound
The compound demonstrated significant cytotoxicity with low IC50 values, indicating potent activity against these cancer cell lines.
The mechanism behind the anticancer effects appears to involve the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The compound exhibited an IC50 value of 48 nM against c-Met kinase, suggesting strong inhibitory potential which correlates with its cytotoxic effects on cancer cells .
Case Study: In Vitro Evaluation
In a detailed study assessing various derivatives of triazolo-pyridazine compounds, this compound was shown to induce apoptosis in A549 cells through cell cycle arrest in the G0/G1 phase . This indicates that the compound may not only inhibit cell proliferation but also promote programmed cell death.
1. Toxicity and Selectivity
While demonstrating promising anticancer activity, it is crucial to assess the selectivity and toxicity profile of the compound. Preliminary data suggest moderate toxicity levels when tested against normal human hepatocytes (LO2) compared to tumor cells . This selectivity is vital for therapeutic applications.
2. Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Variations in substituents on the triazole and pyridazine rings have been shown to significantly affect biological activity . Future research should focus on synthesizing analogs with modified structures to enhance potency and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
